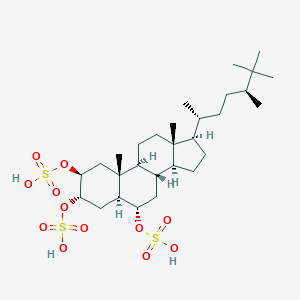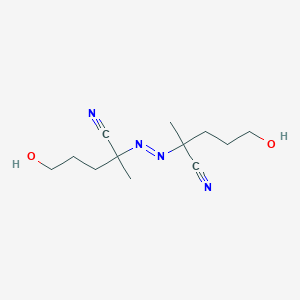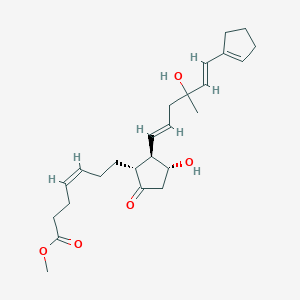
Remiprostol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Remiprostol involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as esterification, reduction, and cyclization. The final product is obtained through purification processes like crystallization or chromatography .
Custom synthesis services are available for research purposes, with lead times and costs varying based on the complexity of the synthesis .
Análisis De Reacciones Químicas
Remiprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically analogs of this compound with modified functional groups, which can be used to study structure-activity relationships .
Aplicaciones Científicas De Investigación
Remiprostol has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EP3 receptor.
Medicine: Studied for its potential therapeutic effects in conditions like peptic ulcers and other gastrointestinal disorders due to its antisecretory properties
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostaglandin receptors.
Mecanismo De Acción
Remiprostol exerts its effects by selectively binding to the EP3 receptor, a subtype of the prostaglandin E receptor. This binding inhibits the secretion of gastric acid and provides cytoprotective effects on the gastric mucosa. The molecular targets involved include the EP3 receptor and associated signaling pathways that regulate gastric acid secretion and mucosal protection .
Comparación Con Compuestos Similares
Remiprostol is unique in its high selectivity and potency for the EP3 receptor compared to other prostaglandin analogs. Similar compounds include:
Misoprostol: Another prostaglandin analog used to prevent gastric ulcers and induce labor.
Sulprostone: A prostaglandin analog with activity on both EP1 and EP3 receptors, used for similar indications as Misoprostol.
This compound’s high selectivity for the EP3 receptor makes it particularly useful for research focused on this specific receptor subtype and its associated physiological effects .
Propiedades
Número CAS |
110845-89-1 |
|---|---|
Fórmula molecular |
C25H36O5 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(1R,2R,3R)-2-[(1E,5E)-6-(cyclopenten-1-yl)-4-hydroxy-4-methylhexa-1,5-dienyl]-3-hydroxy-5-oxocyclopentyl]hept-4-enoate |
InChI |
InChI=1S/C25H36O5/c1-25(29,17-15-19-10-7-8-11-19)16-9-13-21-20(22(26)18-23(21)27)12-5-3-4-6-14-24(28)30-2/h3-4,9-10,13,15,17,20-21,23,27,29H,5-8,11-12,14,16,18H2,1-2H3/b4-3-,13-9+,17-15+/t20-,21-,23-,25?/m1/s1 |
Clave InChI |
ZZVPHCPLTZTOBC-XBFCOAIZSA-N |
SMILES |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
SMILES isomérico |
CC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC/C=C\CCC(=O)OC)O)(/C=C/C2=CCCC2)O |
SMILES canónico |
CC(CC=CC1C(CC(=O)C1CCC=CCCC(=O)OC)O)(C=CC2=CCCC2)O |
Sinónimos |
Remiprostol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


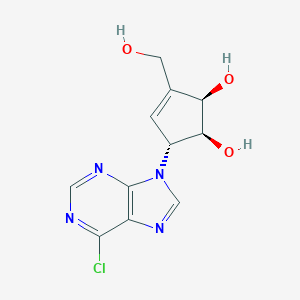
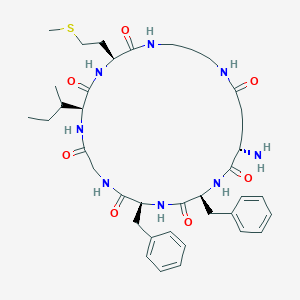
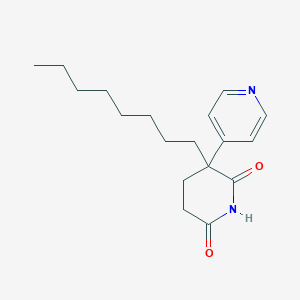

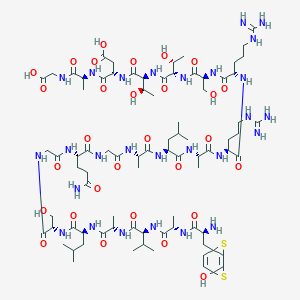
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
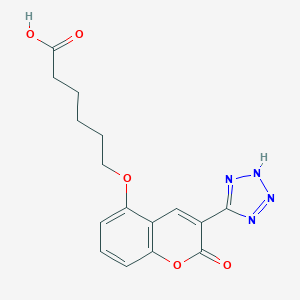
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
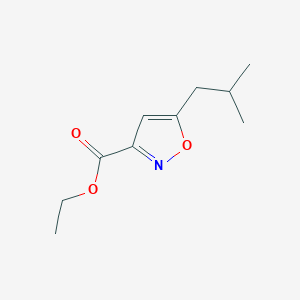
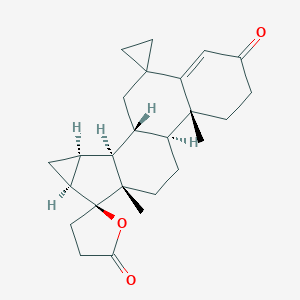
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
